molecular formula C8H5FN2O B2525711 3-(2-Fluorophenyl)-1,2,4-oxadiazole CAS No. 1262412-83-8

3-(2-Fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2525711
CAS No.: 1262412-83-8
M. Wt: 164.139
InChI Key: JKTBRZWKBUBMQT-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.139. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activities

Research has shown that certain oxadiazoles, including derivatives of 2-fluorophenyl-oxadiazoles, exhibit significant insecticidal activities. For instance, Shi et al. (2000) synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles and found these compounds to have notable insecticidal activities against armyworms (Shi, Qian, Song, Zhang, & Li, 2000).

Antimicrobial and Antifungal Activities

Oxadiazole derivatives have been studied for their antimicrobial and antifungal properties. Karthikeyan et al. (2008) synthesized a series of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles and demonstrated that some of these compounds exhibited very good antimicrobial activity (Karthikeyan, Prasad, Mahalinga, Holla, & Kumari, 2008).

Anticonvulsant Activity

Certain 2-fluorophenoxy phenyl-1,3,4-oxadiazoles have been synthesized and tested for their anticonvulsant activities. Almasirad et al. (2004) found that these compounds, particularly compound 3, showed considerable anticonvulsant activity, suggesting potential applications in treating convulsive disorders (Almasirad, Tabatabai, Faizi, Kebriaeezadeh, Mehrabi, Dalvandi, & Shafiee, 2004).

Materials Science Applications

Oxadiazoles, including fluorinated derivatives, have found applications in materials science. Cooper et al. (2022) explored the use of carbazole-substituted oxadiazoles, such as 2-methyl-5-phenyl-1,3,4-oxadiazoles, in the context of organic light-emitting diodes (OLEDs), demonstrating their potential in optoelectronics (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).

Synthesis and Characterization

Research also focuses on the synthesis and structural characterization of oxadiazole derivatives. Studies such as those by Dhonnar et al. (2021) provide insights into the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of these compounds, contributing to the understanding of their chemical properties and potential applications (Dhonnar, Sadgir, Adole, & Jagdale, 2021).

Mechanism of Action

While the mechanism of action for “3-(2-Fluorophenyl)-1,2,4-oxadiazole” is not available, a related compound, Ataluren, is thought to make ribosomes less sensitive to premature stop codons (an effect referred to as “read-through”) by promoting insertion of certain near-cognate tRNA at the site of nonsense codons .

Safety and Hazards

The safety data sheet for a related compound, “1-(2-Fluorophenyl)piperazine”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Research into fluorinated compounds is ongoing due to their potential applications in medicinal chemistry and agrochemistry. For instance, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® .

Properties

IUPAC Name

3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBRZWKBUBMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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